Home > Products > Screening Compounds P97410 > 1-(4-Benzylpiperidin-1-yl)-3-[1-(furan-3-ylmethyl)piperidin-4-yl]propan-1-one
1-(4-Benzylpiperidin-1-yl)-3-[1-(furan-3-ylmethyl)piperidin-4-yl]propan-1-one -

1-(4-Benzylpiperidin-1-yl)-3-[1-(furan-3-ylmethyl)piperidin-4-yl]propan-1-one

Catalog Number: EVT-5119791
CAS Number:
Molecular Formula: C25H34N2O2
Molecular Weight: 394.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 4-Benzyl-1-(3-[125I]-iodobenzylsulfonyl)piperidine (4-B-[125I]-IBSP) []

1.1 Compound Description: 4-B-[125I]-IBSP is a radioiodinated compound investigated for its potential in lung malignancy treatment. Studies in rats demonstrated promising in vivo results, leading to the assessment of its effective absorbed radiation dose in humans. Results showed the brain received the highest absorbed dose, followed by the bone surface and red marrow [].

2. Ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate (1) []

2.1 Compound Description: This compound serves as a crucial intermediate in synthesizing a series of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, investigated for their anticancer properties [].

3. 1-(2-Methyl-6-benzothiazolyl)-3-(N-benzyl-4-piperidinyl)propan-1-one hydrochloride (6d) []

3.1 Compound Description: This compound is a potent and selective acetylcholinesterase (AChE) inhibitor. It effectively increases acetylcholine (ACh) levels in the mouse forebrain, demonstrating its potential for treating neurological disorders associated with ACh deficiency [].

4. 7-[3-(1-Piperidinyl)propoxy]chromenones []

4.1 Compound Description: This class of compounds emerged from the structural modification of a potential atypical antipsychotic, compound 1 (1-benzyl-3-methyl-4-[4-(4-fluorophenyl)-4-oxobutyl]piperazine). The 7-[3-(1-Piperidinyl)propoxy]chromenones demonstrated potent oral activity in inhibiting apomorphine-induced climbing and hyperactivity in mice, suggesting their potential as antipsychotics [].

5. Methyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylate (R 31 833) []

5.1 Compound Description: R 31 833 is a potent analgesic compound with a high safety margin, exhibiting significant analgesic activity surpassing that of morphine [].

6. N-[4-(Methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide (R 30 730) [, ]

6.1 Compound Description: R 30 730 is a potent analgesic compound belonging to the 4-substituted fentanyl derivatives. It exhibits a rapid onset of action, significantly higher potency than morphine, and an unusually high safety margin [].

7. 1-[1-(6,7-Dimethoxy-4-quinazolinyl)-4-piperidinyl]-3-substituted 2-imidazolidinone and 2-imidazolidinethione Derivatives []

7.1 Compound Description: These derivatives were investigated for their cardiotonic activity. The N-alkylated derivatives exhibited potent cardiotonic activity in anesthetized dogs, while the S-alkylated derivatives showed weaker activity [].

8. (E)-1-Benzyl-3-(1-iodoethylidene)piperidine []

8.1 Compound Description: This compound serves as a key starting material in synthesizing various heterocyclic compounds. Its unique structure allows for nucleophile-promoted alkyne-iminium ion cyclizations, making it a valuable building block in organic synthesis [].

Properties

Product Name

1-(4-Benzylpiperidin-1-yl)-3-[1-(furan-3-ylmethyl)piperidin-4-yl]propan-1-one

IUPAC Name

1-(4-benzylpiperidin-1-yl)-3-[1-(furan-3-ylmethyl)piperidin-4-yl]propan-1-one

Molecular Formula

C25H34N2O2

Molecular Weight

394.5 g/mol

InChI

InChI=1S/C25H34N2O2/c28-25(27-15-10-23(11-16-27)18-22-4-2-1-3-5-22)7-6-21-8-13-26(14-9-21)19-24-12-17-29-20-24/h1-5,12,17,20-21,23H,6-11,13-16,18-19H2

InChI Key

CNTNAEYDEJSZKE-UHFFFAOYSA-N

SMILES

C1CN(CCC1CCC(=O)N2CCC(CC2)CC3=CC=CC=C3)CC4=COC=C4

Canonical SMILES

C1CN(CCC1CCC(=O)N2CCC(CC2)CC3=CC=CC=C3)CC4=COC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.